Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol . It is often used in various chemical reactions and research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 3-(6-bromopyridin-2-yl)morpholine-4-carboxylate
- Tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C14H19BrN2O3 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
IOYRATFUWAQTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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